Cas no 2418673-96-6 (Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)
![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2418673-96-6x500.png)
Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)carbamate
- Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate
- Z4244368348
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- インチ: 1S/C19H28N2O3/c1-13-5-8-16(20-18(22)24-19(2,3)4)17(9-13)23-12-15-11-21(15)10-14-6-7-14/h5,8-9,14-15H,6-7,10-12H2,1-4H3,(H,20,22)
- InChIKey: AGOYGIRQUFUSJR-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)C=CC=1NC(=O)OC(C)(C)C)CC1CN1CC1CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 8
- 複雑さ: 444
- トポロジー分子極性表面積: 50.6
- XLogP3: 3.4
Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7558301-1.0g |
tert-butyl N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)carbamate |
2418673-96-6 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamateに関する追加情報
Comprehensive Guide to Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate (CAS No. 2418673-96-6)
Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate (CAS No. 2418673-96-6) is a specialized organic compound with a unique molecular structure that combines a carbamate group, an aziridine ring, and a cyclopropylmethyl moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. Researchers are particularly interested in its applications in drug discovery, where its structural complexity allows for the development of novel bioactive molecules.
The compound’s aziridine ring is a key feature, as this three-membered heterocycle is known for its reactivity, making it valuable in synthetic chemistry. The presence of the cyclopropylmethyl group further enhances its utility, as cyclopropane derivatives are often used to modulate the pharmacokinetic properties of drug candidates. Additionally, the tert-butyl carbamate (Boc) protecting group is widely employed in peptide synthesis and medicinal chemistry, ensuring stability during complex reactions.
In recent years, the demand for Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate has increased due to its role in the synthesis of small-molecule inhibitors and enzyme modulators. Scientists are exploring its potential in targeting specific biological pathways, particularly in oncology and neurology research. The compound’s ability to act as a scaffold for further functionalization makes it a valuable asset in high-throughput screening and lead optimization.
From a synthetic perspective, the preparation of 2418673-96-6 involves multi-step organic reactions, including nucleophilic substitutions and ring-opening reactions of aziridine derivatives. Researchers must carefully control reaction conditions to avoid unwanted side products, given the sensitivity of the cyclopropylmethyl and aziridine functionalities. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the purity and structure of the final product.
The growing interest in Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate is also reflected in the increasing number of patent filings and scientific publications. Its applications extend beyond pharmaceuticals, with potential uses in materials science, where its rigid molecular framework could contribute to the development of advanced polymers and coatings. As research progresses, this compound is expected to play a pivotal role in next-generation chemical innovations.
For researchers and industry professionals seeking high-quality 2418673-96-6, it is crucial to source the compound from reputable suppliers who adhere to strict quality control measures. Proper storage conditions, typically under inert atmospheres and low temperatures, are necessary to maintain its stability. With its expanding applications and synthetic versatility, Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate remains a compound of significant scientific and commercial interest.
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